molecular formula C88H48Cl8Mn2N8O B12095027 manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide

manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide

Cat. No.: B12095027
M. Wt: 1626.9 g/mol
InChI Key: QASVWGGTBVEUDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide is a complex compound that belongs to the family of manganese porphyrins. These compounds are known for their unique structural and electronic properties, which make them valuable in various scientific and industrial applications. The compound consists of a manganese ion coordinated to a porphyrin ring, which is further substituted with four chlorophenyl groups. This structure imparts significant stability and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide typically involves the following steps:

    Preparation of the Porphyrin Ligand: The porphyrin ligand is synthesized by condensing pyrrole with an aldehyde, such as 4-chlorobenzaldehyde, under acidic conditions. This reaction forms the porphyrin macrocycle with four chlorophenyl substituents.

    Metalation: The porphyrin ligand is then reacted with a manganese salt, such as manganese(II) acetate, in the presence of a base.

Industrial Production Methods

Industrial production of manganese porphyrins often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(IV) or manganese(V) porphyrin complexes, while substitution reactions can produce a variety of functionalized porphyrins .

Mechanism of Action

The mechanism of action of manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide involves its ability to undergo redox reactions. The manganese center can alternate between different oxidation states, facilitating electron transfer processes. This redox activity is crucial for its catalytic properties and its role as a superoxide dismutase mimic. The compound interacts with molecular targets such as reactive oxygen species, neutralizing them and preventing oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide is unique due to its chlorophenyl substituents, which enhance its stability and reactivity. This makes it particularly effective in catalytic applications and as a superoxide dismutase mimic.

Properties

Molecular Formula

C88H48Cl8Mn2N8O

Molecular Weight

1626.9 g/mol

IUPAC Name

manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide

InChI

InChI=1S/2C44H24Cl4N4.2Mn.O/c2*45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;;;/h2*1-24H;;;/q2*-2;2*+3;-2

InChI Key

QASVWGGTBVEUDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)[N-]3)Cl.C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)[N-]3)Cl.[O-2].[Mn+3].[Mn+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.